1H-pyrrolo[2,3-b]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTKTFWOSSBSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646552 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189882-31-3 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Polycyclic Nitrogen Heterocycles in Medicinal Chemistry
Polycyclic nitrogen heterocycles, a class of organic compounds characterized by fused rings containing at least one nitrogen atom, are fundamental building blocks in the development of therapeutic agents. Their prevalence in both natural products and synthetic drugs underscores their importance. A significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-based heterocyclic core, highlighting their structural significance in drug design.
The utility of these compounds in medicinal chemistry stems from their ability to engage in various biological interactions. The nitrogen atoms within the heterocyclic structure can act as hydrogen bond donors or acceptors, facilitating strong and specific binding to biological targets such as enzymes and receptors. This capacity for interaction is crucial for modulating biological processes and achieving therapeutic effects.
1h Pyrrolo 2,3 B Pyridin 3 Amine As a Prominent Bioisostere and Scaffold
At the heart of the interest in 1H-pyrrolo[2,3-b]pyridin-3-amine lies its identity as a derivative of 7-azaindole (B17877). The 7-azaindole core is a well-established bioisostere of indole (B1671886) and purine (B94841) systems, meaning it can replace these structures in a molecule without significantly altering its biological activity. nih.govmdpi.com This bioisosteric relationship allows medicinal chemists to explore new chemical space and potentially improve the properties of existing drug molecules. nih.gov The addition of a nitrogen atom to the indole ring can modulate potency and physicochemical properties. pharmablock.com
The 7-azaindole scaffold itself is considered a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. jst.go.jpnih.gov This is due to its ability to form two crucial hydrogen bonds with the hinge region of the ATP-binding site in many kinases, mimicking the interaction of the adenine (B156593) base of ATP. jst.go.jpjst.go.jp
The presence of the amine group at the 3-position of the 1H-pyrrolo[2,3-b]pyridine ring in this compound further enhances its value as a scaffold. This amino group serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of substituents and the construction of diverse chemical libraries for screening against various biological targets. This reactivity at the 3-position has been exploited to develop derivatives with a broad range of pharmacological activities, including inhibitors of various kinases.
Historical Context and Evolution of Research on the 7 Azaindole Scaffold
Classic and Emerging Approaches in 7-Azaindole Synthesis
The synthesis of the 7-azaindole core has been approached through various methodologies, ranging from traditional cyclization reactions to modern metal-catalyzed cross-coupling strategies. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.
Cyclo Condensation Reactions for Pyrrolo[2,3-b]pyridine Derivatives
Cyclo condensation reactions represent a foundational approach to the synthesis of the pyrrolo[2,3-b]pyridine skeleton. These reactions typically involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold. One established method involves modifications of the Madelung and Fischer indole (B1671886) syntheses to create various alkyl and aryl-substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org
Another example is the reaction of 2-hydrazinopyridine (B147025) with methoxyacetone (B41198) in ethanol (B145695), followed by cyclization in diethylene glycol to yield 3-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine. Additionally, one-pot, three-component cyclocondensation reactions have been developed, for instance, reacting N-substituted 2-amino-4-cyanopyrroles with various aldehydes and active methylene (B1212753) compounds to produce highly substituted 7-azaindole derivatives. acs.orgscilit.comnih.govresearchgate.net This approach is particularly valuable for creating diverse chemical libraries for drug discovery. acs.orgresearchgate.net
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis has become a powerful tool in the synthesis of 7-azaindoles, enabling the formation of the heterocyclic core through efficient C-C and C-N bond-forming reactions. rsc.org A common strategy involves the palladium-catalyzed coupling of a suitably substituted pyridine with a component that will form the pyrrole ring, followed by a cyclization step. organic-chemistry.org
For instance, a two-step procedure starting from 2-amino-3-iodopyridine (B10696) has been developed. organic-chemistry.orgthieme-connect.com This method first involves a Sonogashira coupling with various alkynes, followed by a C-N cyclization catalyzed by potassium tert-butoxide with 18-crown-6, to afford 2-substituted 7-azaindoles in high yields. organic-chemistry.orgthieme-connect.com Another approach utilizes the palladium-catalyzed reaction of gem-dichloroolefins with boronic acids in a tandem intramolecular C-N and Suzuki coupling process. nih.gov
The following table summarizes a palladium-catalyzed synthesis of 2-substituted 7-azaindoles:
| Starting Material | Reagents and Conditions | Product | Yield |
| 2-Amino-3-iodopyridine | 1. Terminal alkyne, Pd(PPh₃)₂, CuI, Et₃N; 2. KOtBu, 18-crown-6, Toluene, 65 °C | 2-Substituted 7-azaindole | Good to Excellent |
This method is noted for being highly efficient and scalable, avoiding the need for protecting groups. organic-chemistry.org
Copper-Free Sonogashira Alkynylation and Base-Mediated Indolization
The Sonogashira reaction, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a cornerstone in the synthesis of many heterocyclic compounds, including 7-azaindoles. nih.gov Traditionally, this reaction is co-catalyzed by a copper species. nih.gov However, to circumvent issues associated with copper, copper-free Sonogashira protocols have been developed. nih.govresearchgate.net
One such efficient method for synthesizing N-alkylazaindoles involves a one-pot process that combines copper-free Sonogashira alkynylation with a base-mediated indolization reaction. organic-chemistry.org This approach utilizes a Pd(OAc)₂/dppb catalyst system for the coupling of electron-deficient o-chloroarylamines with terminal alkynes, followed by cyclization. organic-chemistry.org The use of less expensive o-chloroanilines makes this method economically advantageous. organic-chemistry.org
The general scheme for this one-pot process is as follows: Reductive alkylation of an o-chloroarylamine. Copper-free Sonogashira coupling with a terminal alkyne. Base-mediated indolization to form the azaindole ring.
This methodology is praised for its mild conditions and high efficiency. organic-chemistry.org
Suzuki-Miyaura Cross-Coupling Strategies in 7-Azaindole Construction
The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide, is a versatile tool in organic synthesis. yonedalabs.comlibretexts.org It has been effectively applied to the construction and functionalization of the 7-azaindole scaffold. nih.govacs.orgnih.gov
One strategy involves a two-step route starting from chloroamino-N-heterocycles. nih.gov This method uses an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acetic acid-catalyzed cyclization to produce a range of aza- and diazaindoles without the need for protecting groups. nih.gov
More complex diarylated 7-azaindoles can be synthesized using a one-pot, chemo-selective Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov For example, starting from 6-chloro-3-iodo-N-protected 7-azaindoles, selective C3 monoarylation and subsequent C3,C6-diarylation can be achieved using a Pd₂(dba)₃/SPhos catalyst system. nih.gov This allows for the introduction of diverse aryl groups at specific positions on the 7-azaindole core. acs.orgnih.gov
Below is a table summarizing the one-pot synthesis of C3,C6-diaryl 7-azaindoles:
| Starting Material | Catalyst System | Products | Yields |
| 6-chloro-3-iodo-N-protected 7-azaindoles | Pd₂(dba)₃/SPhos | C3 monoaryl 7-azaindoles | 67-93% |
| C3,C6-diaryl 7-azaindoles | 43-88% |
This method provides an efficient route to previously unexplored diaryl 7-azaindole derivatives. nih.gov
One-Pot, Multi-Component Reactions for Diversified 7-Azaindole Frameworks
One-pot, multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. This approach is particularly advantageous for generating libraries of structurally diverse compounds for high-throughput screening. acs.orgscilit.comnih.govresearchgate.net
An effective one-pot, three-component synthesis of 7-azaindole derivatives has been developed by the cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds. acs.orgscilit.comnih.govresearchgate.net The reaction is typically carried out in refluxing ethanol or acetic acid. acs.orgnih.govresearchgate.net The choice of the active methylene compound dictates the final structure, leading to either carbocyclic fused 7-azaindoles or highly substituted derivatives. acs.orgnih.govresearchgate.net
The following table illustrates the diversity of products achievable through this MCR:
| Active Methylene Compound | Product Type |
| Tetronic acid, Indane-1,3-dione, Dimedone | Carbocyclic fused 7-azaindoles |
| Meldrum's acid, Benzoylacetonitrile, Malononitrile | Highly substituted 7-azaindoles |
This strategy is highly valued for its utility in diversity-oriented synthesis (DOS). acs.orgnih.govresearchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.netclockss.org This technology has been successfully applied to the synthesis of pyrrolo[2,3-b]pyridine derivatives.
For instance, the Sonogashira reaction followed by a copper-mediated cyclization to form the 7-azaindole ring can be significantly enhanced under microwave irradiation. nih.govmdpi.com This has been demonstrated in the synthesis of 5-nitro-7-azaindole from 2-amino-3-iodo-5-nitropyridine and TMSA, where the cyclization step is performed with catalytic CuI under microwave conditions. nih.govmdpi.com
Furthermore, one-pot, multi-component reactions to synthesize thiazolo[3,2-a]pyrimidine derivatives, which share a fused heterocyclic core, have been efficiently conducted using microwave assistance without the need for a catalyst. clockss.org The reaction of 2-aminothiazole, aromatic aldehydes, and ethyl acetoacetate (B1235776) in acetic acid under microwave irradiation provides the desired products in high yields. clockss.org The benefits of this approach include catalyst-free conditions, easy work-up, and high product yields. clockss.org The synthesis of various pyrrole derivatives has also been achieved through microwave-assisted Paal-Knorr condensation. pensoft.net
Functionalization and Derivatization Strategies at Specific Positions
The strategic functionalization of the 1H-pyrrolo[2,3-b]pyridine nucleus at various positions is a key aspect of medicinal chemistry, allowing for the fine-tuning of the molecule's biological activity, selectivity, and pharmacokinetic properties.
C2-Functionalization via Cross-Coupling
The C2 position of the 1H-pyrrolo[2,3-b]pyridine ring is frequently targeted for modification, often through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method for introducing aryl or heteroaryl substituents at this position. nih.gov For instance, a chemoselective Suzuki-Miyaura cross-coupling has been successfully performed on a 2-iodo-4-chloropyrrolopyridine intermediate to introduce various aryl groups. nih.gov This reaction is often carried out in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable base like K₂CO₃. nih.gov
The choice of catalyst and reaction conditions can be critical to avoid side reactions, such as the formation of diarylated products or reduction of the halogenated starting material. nih.gov For example, using Pd(dppf)Cl₂ has been shown to be effective in minimizing the formation of the diarylated side product. nih.gov
Table 1: Examples of C2-Functionalization via Suzuki-Miyaura Coupling
| Starting Material | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) |
| 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Not specified |
| 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Not specified |
| 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | (4-(Hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | (4-(4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol | Not specified |
C3-Substitution Reactions
The C3 position of the 1H-pyrrolo[2,3-b]pyridine ring is susceptible to electrophilic substitution reactions such as nitration, bromination, and iodination. rsc.org For instance, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with nitric acid can lead to nitration at the C3 position. rsc.org Halogenation at C3 can also be achieved using reagents like bromine or iodine. rsc.org
Furthermore, the introduction of an amino group at the C3 position is a key transformation. While direct amination can be challenging, it can be accomplished through various synthetic routes. One approach involves the cyclization of appropriately substituted pyrroles. rsc.org Another method involves the basification of a diazonium salt formed from the corresponding amine. rsc.org
The resulting 3-amino group can be further derivatized. For example, it can be diazotized and converted to other functional groups. rsc.org Additionally, the C3 position can be functionalized through reactions like the Mannich reaction. rsc.org
C4-Substitution for Enhanced Bioactivity
Modification at the C4 position of the 1H-pyrrolo[2,3-b]pyridine scaffold has been shown to significantly impact the biological activity of its derivatives. For instance, the introduction of an amino group at C4 is a crucial step in the synthesis of potent kinase inhibitors. nih.gov Buchwald-Hartwig amination is a powerful tool for this transformation, allowing for the coupling of a 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate with various primary and secondary amines. nih.gov The success of this reaction often requires the protection of other reactive sites within the molecule, such as the pyrrole nitrogen and any hydroxyl groups. nih.gov
The nature of the substituent at C4 can dramatically influence the compound's potency. For example, in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was found to be significantly less potent than its pyrrolopyrimidine counterpart, highlighting the importance of the nitrogen at the 3-position of the pyrimidine (B1678525) ring for efficient binding. nih.gov In another study, C4-substitution on a pyrrolo[2,3-d]pyrimidine core with fragments from the drug Pexidartinib (B1662808) led to potent CSF1R inhibitors. mdpi.com
Table 2: C4-Amination via Buchwald-Hartwig Coupling
| Starting Material | Amine | Catalyst | Ligand | Product | Yield (%) |
| 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Secondary Amine | Pd(OAc)₂ | RuPhos | 4-(Substituted amino)-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | 74 |
| 4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Secondary Amine | Pd(OAc)₂ | RuPhos | 4-(Substituted amino)-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | 76 |
C5-Modification for Modulated Pharmacological Profiles
Alterations at the C5 position of the 1H-pyrrolo[2,3-b]pyridine ring are instrumental in modulating the pharmacological profiles of these compounds. For example, in the design of fibroblast growth factor receptor (FGFR) inhibitors, introducing a trifluoromethyl group at the C5 position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a nearly 20-fold increase in activity against FGFR1 compared to the unsubstituted analog. nih.gov This enhancement was attributed to the formation of a hydrogen bond with the G485 residue in the receptor's binding site. nih.gov
Further modifications at the C5 position, in combination with other substitutions, have been explored to optimize inhibitor potency and selectivity. For instance, Suzuki coupling of a 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivative with an appropriate boronic acid has been used to introduce various substituents at this position. google.com These modifications can influence not only the potency but also the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. mdpi.com
N1-Substitution and Protecting Group Strategies
The N1 position of the 1H-pyrrolo[2,3-b]pyridine ring is frequently substituted with a protecting group to facilitate regioselective reactions at other positions of the scaffold. The choice of the protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal.
Commonly used protecting groups for the 7-azaindole nitrogen include the tosyl (Ts) group and the (2-(trimethylsilyl)ethoxy)methyl (SEM) group. nih.govgoogle.com The tosyl group can be introduced by reacting the 1H-pyrrolo[2,3-b]pyridine with tosyl chloride in the presence of a base like sodium hydroxide (B78521). google.com Deprotection is typically achieved by treatment with a base such as aqueous sodium hydroxide or with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). google.com
The SEM group is another versatile protecting group. nih.gov It is stable to many reaction conditions used for cross-coupling and other transformations. However, its removal can sometimes be challenging. For instance, deprotection of SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines with reagents like trifluoroacetic acid (TFA) can lead to the formation of side products due to the release of formaldehyde. nih.gov This can result in interesting and sometimes unexpected molecular rearrangements, such as the formation of a tricyclic eight-membered 7-azaindole. nih.gov
Green Chemistry Approaches in this compound Synthesis
While specific "green chemistry" methodologies for the synthesis of this compound are not extensively detailed in the provided search results, the principles of green chemistry are increasingly being applied to the synthesis of related heterocyclic compounds. These principles aim to reduce or eliminate the use and generation of hazardous substances.
For related nitrogen-containing heterocyclic compounds like 2-phenylimidazo[1,2-a]pyridine, mechanochemical techniques have been developed as a green alternative to traditional solvent-based methods. researchgate.net These methods, which involve manual grinding or vortex mixing, are often solvent-free, energy-efficient, and produce high yields of the desired products. researchgate.net Such approaches could potentially be adapted for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
Furthermore, the development of more efficient catalytic systems for cross-coupling reactions, which are central to the functionalization of the 1H-pyrrolo[2,3-b]pyridine core, aligns with the principles of green chemistry by reducing catalyst loading and improving atom economy. The use of water as a solvent in some Suzuki-Miyaura coupling reactions is another example of a greener approach. nih.gov
Future research in this area will likely focus on developing more environmentally benign synthetic routes to this compound and its derivatives, minimizing waste and avoiding the use of toxic reagents and solvents.
Fundamental Principles of SAR in the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. nih.govresearchgate.net Its significance stems from its structural resemblance to the adenine (B156593) core of ATP, allowing it to act as a hinge-binder in the ATP-binding site of various kinases. nih.gov The 7-azaindole core features a pyrrole ring fused to a pyridine ring, which provides a unique combination of hydrogen bond donors and acceptors crucial for molecular recognition. researchgate.net Specifically, the pyrrole nitrogen (N1) and the N7 nitrogen of the pyridine ring can form critical hydrogen bonds with the hinge region of kinases, anchoring the inhibitor in the active site. researchgate.net
The versatility of the 7-azaindole scaffold lies in its multiple sites available for chemical modification (positions C2, C3, C4, C5, and C6), which allows for the fine-tuning of pharmacological properties. jst.go.jp Structure-activity relationship (SAR) studies focus on systematically altering substituents at these positions to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov Research has shown that positions 1, 3, and 5 are often the most active sites for modification to create novel and effective molecules. nih.govresearchgate.net By exploring these modifications, researchers can enhance interactions with adjacent binding pockets, such as hydrophobic regions or the ribose-binding pocket, leading to improved biological activity. jst.go.jp
Impact of Substituents on Biological Activities
The biological activity of 7-azaindole derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. SAR studies have elucidated how different functional groups at specific positions can modulate the inhibitory activity against key biological targets like protein kinases.
The C4 position of the 7-azaindole scaffold is a critical site for substitution, significantly impacting kinase inhibition. The introduction of an amino group at the C4 position is a key step in the synthesis of certain targeted inhibitors. nih.gov In the development of Janus kinase (JAK) inhibitors based on a related pyrrolopyridazine core, the C4 substituent was found to be crucial. nih.gov Preliminary studies identified that introducing an (R)-(2,2-dimethylcyclopentyl)amine group at the C4 position resulted in potent JAK inhibitors. nih.gov Further derivatization of this C4 substituent, such as incorporating an amino group onto the cyclopentane (B165970) ring, led to a series of potent JAK3 inhibitors with high functional selectivity for the JAK3-JAK1 pathway over the JAK2 pathway. nih.gov This highlights that modifications at the C4 position can directly influence both potency and selectivity against different kinase family members.
In the context of c-Met kinase inhibitors, derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed and evaluated. nih.gov The strategic placement of substituents is essential for achieving strong inhibitory activity. For instance, compound 9, a 1H-pyrrolo[2,3-b]pyridine derivative, demonstrated potent c-Met kinase inhibition with an IC50 of 22.8 nM and also showed strong cellular inhibition against MKN-45 and EBC-1 cancer cell lines. nih.gov
Table 1: Effect of C4-Substitution on JAK Inhibitory Activity
| Compound | C4-Substituent | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
|---|---|---|---|---|
| 3b | (R)-(2,2-dimethylcyclopentyl)amine | 1.4 | 12 | 160 |
| 4g | (R)-trans-(3-amino-2,2-dimethylcyclopentyl)amine | 0.8 | 2.9 | 240 |
| 4h | (R)-cis-(3-amino-2,2-dimethylcyclopentyl)amine | 1.1 | 5.8 | 360 |
Data derived from studies on a pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold, illustrating the principle of C4-substitution effects on JAK inhibition. nih.gov
The C5 position of the 7-azaindole ring is recognized as one of the most active sites for modification to enhance biological activity. nih.govresearchgate.net The introduction of functional groups at this position can significantly influence the molecule's interaction with its target. While specific data on a C5-carbamoyl group for JAK3 inhibition was not detailed in the provided search results, the general principle holds that substitutions at the C5 position are a key strategy in the design of 7-azaindole-based inhibitors. The alkyl, aryl carboxamide group, and various heterocyclic rings are among the most successful types of substitutions for creating potent analogs. nih.gov These modifications are used to explore the specificity pocket within the kinase active site, aiming to improve potency and selectivity. researchgate.net
The hydrophobicity of substituents at the C4 position plays a significant role in modulating JAK inhibition. In the design of inhibitors, appending a hydrophobic moiety can enhance binding affinity, often through interactions with hydrophobic pockets within the kinase domain. nih.govmdpi.com For example, a study on pyrrolo[1,2-b]pyridazine-3-carboxamides, a related scaffold, identified (R)-(2,2-dimethylcyclopentyl)amine as a preferred C4 substituent for JAK inhibition, showcasing the importance of a bulky, hydrophobic group at this position. nih.gov Further modifications led to the discovery of an orally bioavailable analog with a (2-fluoro-2-methylcyclopentyl)amino group, which acted as a nanomolar inhibitor of both JAK3 and TYK2. nih.gov This demonstrates that tuning the hydrophobicity and structure of the C4-substituent is a valid strategy for improving the potency and pharmacokinetic properties of JAK inhibitors.
The C2 position of the 7-azaindole scaffold is another key site for modification in the development of enzyme inhibitors. nih.gov Introducing aryl groups at this position has been a successful strategy for creating potent kinase inhibitors. nih.gov The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines often involves a chemoselective Suzuki–Miyaura cross-coupling at the C2 position, indicating its accessibility and importance in building molecular complexity. nih.gov In the development of IKKα inhibitors, a 2-phenyl ring on a pyrrolo[2,3-b]pyridine scaffold was found to be exposed to the solvent area, where it engaged in hydrophobic interactions with non-polar amino acid residues like Leu21 and Val151 in the active site. mdpi.com This interaction is crucial for the compound's binding and inhibitory activity. The ability to introduce diverse substituents at the C2 position allows for the exploration of structure-activity relationships and the optimization of inhibitor potency. nih.gov
The potency of 7-azaindole derivatives is governed by a combination of steric and electronic effects of their substituents. mdpi.compsu.edu These effects dictate how the inhibitor fits into the binding site and interacts with key amino acid residues.
Steric Effects: The size and shape (steric bulk) of a substituent can significantly influence binding affinity and selectivity. mdpi.com In the development of IKKα inhibitors, it was observed that bulky substituents appended to a phenyl handle at the C2 position could hinder the adoption of the desired binding pose because the opening to the solvent-exposed area was too narrow to accommodate a large group. mdpi.com This steric hindrance can be exploited to achieve selectivity between closely related kinase isoforms. For example, while smaller substituents were tolerated by both IKKα and IKKβ, larger groups reduced activity against IKKβ, thereby improving selectivity for IKKα. mdpi.com
Electronic Effects: The electronic properties of substituents (whether they are electron-donating or electron-withdrawing) can impact the strength of hydrogen bonds and other electrostatic interactions. nih.govrsc.org In a study on 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors, it was found that electron-donating groups (EDGs) like -OH and -OCH3 on a phenyl ring substituent generally improved inhibitory activities. nih.gov Conversely, electron-withdrawing groups (EWGs) such as -F, -Cl, and -NO2 at the same position decreased antiproliferative activity. nih.gov The position of these groups also matters; for EDGs, the order of potency was often ortho- < meta- < para-substituted. nih.gov These findings underscore the importance of electronic tuning to optimize the potency of heterocyclic inhibitors.
Table 2: Influence of Electronic Effects on Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | B-Ring Substituent | Nature of Group | HeLa IC50 (µM) |
|---|---|---|---|
| 10i | 3-OCH3 | Electron-Donating | 0.28 |
| 10j | 3-OH | Electron-Donating | 0.35 |
| 10l | 4-F | Electron-Withdrawing | 0.95 |
| 10m | 4-Cl | Electron-Withdrawing | 1.07 |
| 10n | 4-NO2 | Electron-Withdrawing | 1.32 |
Data derived from a study on related pyrrolopyridine derivatives, illustrating the principle of electronic effects. nih.gov
Rational Design Principles for Novel this compound Derivatives
The rational design of novel derivatives based on the 1H-pyrrolo[2,3-b]pyridine core, also known as a 7-azaindole, is a key strategy in modern drug discovery. nih.govtcichemicals.com This scaffold is recognized as a bioisostere of indoles and pyrrolopyrimidines, making it a valuable starting point for developing inhibitors targeting various enzymes, particularly protein kinases. nih.gov The design process often involves a multifaceted approach, including scaffold hopping, molecular hybridization, and the systematic modification of substituents at various positions on the pyrrolopyridine ring system to optimize potency, selectivity, and pharmacokinetic properties.
A prominent strategy involves targeting the ATP-binding site of kinases. For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized. rsc.org The research led to the identification of compound 4h , which demonstrated potent activity against FGFR1, 2, and 3. rsc.org This success highlights the principle of targeting specific structural features within the kinase domain to achieve high inhibitory efficacy. rsc.org
Similarly, in the pursuit of Janus kinase 3 (JAK3) inhibitors for potential use in treating immune diseases, researchers modified the 1H-pyrrolo[2,3-b]pyridine scaffold. researchgate.net Initial lead compound 6 showed modest JAK3 inhibitory activity. researchgate.net Rational design led to the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position. researchgate.net This modification significantly increased JAK3 inhibitory activity, culminating in compound 14c , which was identified as a potent and moderately selective JAK3 inhibitor. researchgate.net
Further exemplifying these design principles, studies on ectonucleotide pyrophosphatase/phosphodiesterase (NPP) inhibitors utilized the 1H-pyrrolo[2,3-b]pyridine core. nih.gov By synthesizing a series of sulfonylurea derivatives possessing this scaffold, researchers identified potent inhibitors of NPP1 and NPP3, which are druggable targets for conditions like type 2 diabetes and cancer. nih.gov Compound 1c emerged as a potent inhibitor of NPP1, while compound 1l was the most effective against NPP3. nih.gov These findings underscore the versatility of the 7-azaindole scaffold and the effectiveness of rational substitution to achieve specific biological activities.
The following table summarizes the inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various targets, illustrating the outcomes of rational design strategies.
| Compound | Target | IC₅₀ Value | Reference |
| 4h | FGFR1 | 7 nM | rsc.org |
| 4h | FGFR2 | 9 nM | rsc.org |
| 4h | FGFR3 | 25 nM | rsc.org |
| 6 | JAK3 | 1100 nM | researchgate.net |
| 14c | JAK3 | 1600 nM (as stated in one part of the paper) | researchgate.net |
| 1c | NPP1 | 0.80 µM | nih.gov |
| 1l | NPP3 | 0.55 µM | nih.gov |
This table is interactive. You can sort and filter the data.
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling are indispensable tools for understanding the structure-activity relationships of 1H-pyrrolo[2,3-b]pyridine derivatives at a molecular level. nih.gov These methods provide insights into how a ligand might bind to its protein target, helping to explain the observed biological activities and guide the rational design of more potent and selective compounds. semanticscholar.org Techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations are frequently employed to predict binding modes and affinities. nih.govsemanticscholar.org
For the 1H-pyrrolo[2,3-b]pyridine scaffold, computational approaches have been crucial in elucidating the effects of different substituents on inhibitory activity. researchgate.net By creating a three-dimensional model of the ligand-protein complex, researchers can visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. This understanding allows for the prospective design of new derivatives with improved interaction profiles. nih.gov
Docking Calculations for Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. semanticscholar.orgsemanticscholar.org For 1H-pyrrolo[2,3-b]pyridine derivatives, docking studies have been widely used to analyze their binding modes within the active sites of various kinases and enzymes. researchgate.netnih.gov
In the study of JAK3 inhibitors, docking calculations were performed to confirm the effects of substituents on inhibitory activity. researchgate.net The analysis revealed that the ligand binding pocket of JAK3 consists of a hinge region in the ATP-binding site and a cavity surrounded by hydrophobic amino acid residues. researchgate.net The docking models helped to rationalize why certain modifications at the C4 and C5 positions of the pyrrolopyridine ring led to enhanced potency. researchgate.net
Similarly, docking studies were conducted on sulfonylurea derivatives of 1H-pyrrolo[2,3-b]pyridine as NPP inhibitors. nih.gov These calculations revealed promising binding modes, identifying key interactions with amino acid residues in the active sites of both NPP1 (e.g., Thr256, His380) and NPP3 (e.g., His329, Thr205). nih.gov For c-Met inhibitors bearing the 1H-pyrrolo[2,3-b]pyridine moiety, docking studies also played a crucial role in understanding the SAR, indicating that replacing a quinoline (B57606) nucleus with the 7-azaindole scaffold maintained or improved cytotoxic activity. researchgate.net
The docking of Pexidartinib, an approved kinase inhibitor containing the 1H-pyrrolo[2,3-b]pyridine core, into the Colony-Stimulating Factor 1 Receptor (CSF1R) crystal structure (PDB: 4R7H) provides a clear example of key binding interactions. mdpi.com These interactions, summarized in the table below, serve as a blueprint for designing new derivatives.
| Interaction Type | Interacting Residue (CSF1R) | Ligand Moiety | Reference |
| Hydrogen Bond | Cys664 (Hinge) | Pyrrolopyridine N-H | mdpi.com |
| Hydrogen Bond | Glu631 (Hinge) | Pyridine N | mdpi.com |
| Hydrophobic Interaction | Val613, Ala629, Leu767 | Pyrrolopyridine core | mdpi.com |
This table is interactive. You can sort and filter the data.
WaterMap Analysis for Ligand-Protein Interactions
WaterMap is a computational tool that calculates the locations and thermodynamic properties of water molecules in the binding site of a protein. This analysis helps to identify which water molecules are stable ("happy") and which are unstable ("unhappy") and easily displaced by a ligand. Displacing unstable, high-energy water molecules upon ligand binding can lead to a significant gain in binding affinity.
In the context of 1H-pyrrolo[2,3-b]pyridine derivatives targeting JAK3, WaterMap analysis was conducted to further understand the substituent effects on inhibitory activity. researchgate.net The analysis identified unfavorable water molecules (with a Gibbs free energy, ΔG, >2.0 kcal/mol) in certain regions of the binding site. researchgate.net The rational design of derivatives that could displace these unfavorable water molecules was a key strategy to enhance binding potency. The crystal structure analysis of related compounds like pexidartinib dihydrochloride (B599025) dihydrate also highlights the importance of water molecules, showing how they form bridging hydrogen bonds with the drug molecule and chloride ions, creating a complex framework. mdpi.com This detailed structural information on hydration patterns is valuable for interpreting and applying the results of WaterMap analyses in drug design. mdpi.com
Pharmacological and Biological Activities of 1h Pyrrolo 2,3 B Pyridin 3 Amine Derivatives
Kinase Inhibition as a Primary Therapeutic Avenue
The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives is largely attributed to their activity as kinase inhibitors. By targeting specific kinases involved in disease pathogenesis, these compounds can exert potent and selective effects. Key areas of investigation include their application in immunomodulation through the inhibition of Janus kinases (JAKs) and in cancer therapy by targeting Fibroblast Growth Factor Receptors (FGFRs).
Janus Kinase 3 (JAK3) Inhibition for Immunomodulation
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as novel immunomodulators that target Janus kinase 3 (JAK3). nih.gov JAKs are crucial enzymes in cytokine signaling pathways that regulate immune and inflammatory responses. nih.gov Specifically, JAK3 plays a pivotal role in signaling for several cytokines essential for lymphocyte development, proliferation, and function. Its restricted expression to hematopoietic cells makes it an attractive target for immunomodulatory drugs with potentially fewer side effects.
A key aspect of the immunomodulatory activity of 1H-pyrrolo[2,3-b]pyridine derivatives is their ability to inhibit T cell proliferation stimulated by interleukin-2 (B1167480) (IL-2). The IL-2 signaling pathway is critically dependent on JAK3. Research has demonstrated that certain 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives can effectively suppress the proliferation of rat T cells stimulated with IL-2. For instance, compound 14c from a studied series showed a potent inhibitory effect on IL-2-stimulated T cell proliferation. nih.govresearchgate.net This anti-proliferative effect underscores the potential of these compounds in treating immune-mediated diseases where T cell activation is a central pathological feature, such as in organ transplant rejection and autoimmune disorders. nih.gov
A critical factor in the development of JAK inhibitors for immunomodulation is their selectivity profile. While JAK3 is the primary target for suppressing immune responses, inhibition of other JAK family members, such as JAK1 and JAK2, can lead to unwanted side effects. JAK2, in particular, is essential for signaling by erythropoietin and thrombopoietin, and its inhibition can result in hematological toxicities. researchgate.net
Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have focused on achieving selectivity for JAK3 over other JAK isoforms. Compound 14c , for example, was identified as a potent and moderately selective JAK3 inhibitor. nih.govresearchgate.net The design of these derivatives often involves structural modifications to exploit subtle differences in the ATP-binding sites of the JAK isoforms. Achieving a favorable selectivity profile is a key objective in the ongoing research and development of 1H-pyrrolo[2,3-b]pyridine-based JAK3 inhibitors. researchgate.net
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | IL-2-stimulated T cell proliferation IC₅₀ (nM) |
| 14a | 25 | 13 | 3.5 | 120 |
| 14c | Not specified | Not specified | 14 | Not specified |
Table 1: Inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against JAK kinases and T cell proliferation. Data sourced from Nakajima et al. (2015). researchgate.net
Fibroblast Growth Factor Receptor (FGFR) Inhibition in Cancer Therapy
The fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in normal cellular processes such as proliferation, differentiation, and migration. However, aberrant activation of this pathway has been implicated in the pathogenesis of various cancers. nih.govrsc.org This makes FGFRs attractive targets for cancer therapy, and 1H-pyrrolo[2,3-b]pyridine derivatives have emerged as potent inhibitors of these receptors. nih.govnih.gov
Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed that exhibit pan-FGFR inhibitory activity, meaning they can inhibit multiple members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4). nih.gov One such derivative, compound 4h , demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with slightly less activity against FGFR4. nih.govrsc.orgnih.gov The ability to inhibit a broad range of FGFRs can be advantageous in treating cancers where multiple FGFR isoforms are dysregulated. The core 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel and efficient starting point for the design of such inhibitors. nih.gov
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 7 | 9 | 25 | 712 |
Table 2: Pan-FGFR inhibitory activities of compound 4h. Data sourced from Li et al. (2021). nih.govrsc.orgnih.gov
The anti-cancer effects of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors are manifested through their ability to modulate key cellular processes involved in tumor progression. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. nih.gov For example, compound 4h was found to inhibit the proliferation of 4T1 breast cancer cells. nih.govrsc.orgnih.gov
Furthermore, these derivatives can also impede cancer cell migration and invasion, which are critical steps in metastasis. nih.govrsc.org Compound 4h significantly inhibited the migration and invasion of 4T1 cells. nih.govrsc.orgnih.gov In addition to these anti-proliferative and anti-migratory effects, these compounds can also induce apoptosis, or programmed cell death, in cancer cells. The induction of apoptosis by compound 4h in breast cancer cells further highlights its therapeutic potential. nih.govrsc.orgnih.gov These multifaceted anti-tumor activities make 1H-pyrrolo[2,3-b]pyridine derivatives promising candidates for the development of new cancer therapies.
p38 Kinase Inhibition and TNF-α Production
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated for their role in inhibiting p38 MAP kinase, a key enzyme in the signaling pathway that leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov The inhibition of p38 kinase is a therapeutic strategy for various inflammatory diseases.
Research has led to the synthesis of new pyrrolo[2,3-b]pyridine derivatives that demonstrate the ability to inhibit TNF-α production. nih.gov Specifically, compounds derived from 2-amino-3-cyanopyrroles were tested for their in vivo efficacy in rats. Among the synthesized compounds, 5a and 5b were identified as the most potent, showing an enhanced capacity to suppress TNF-α production stimulated by bacterial lipopolysaccharide. nih.gov This highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing anti-inflammatory agents that target the p38 kinase pathway.
| Compound | Activity | Model |
| 5a | Potent inhibitor of TNF-α production | In vivo (rats) |
| 5b | Potent inhibitor of TNF-α production | In vivo (rats) |
MRCK Inhibition for Proliferative Diseases
While direct inhibition of Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK) by 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives is not extensively detailed in the provided context, the broader family of pyrrolopyridine derivatives is recognized for its anti-proliferative activities, often through the inhibition of various kinases involved in cell cycle and growth signaling. The exploration of this scaffold against a range of kinases suggests its potential applicability in targeting pathways relevant to proliferative diseases.
CSF-1R Inhibition and its Implications
Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase crucial for the differentiation and survival of macrophages. Its inhibition is a promising strategy for treating various cancers and inflammatory diseases where macrophages play a pathogenic role. nih.govacs.org
Several studies have focused on designing 1H-pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine derivatives as potent CSF-1R inhibitors. nih.govacs.orgmdpi.com For instance, a series of novel CSF-1R inhibitors were developed using a rational molecular hybridization strategy based on known inhibitors like Pexidartinib (B1662808) and BLZ945. acs.org Among these, compound III-1 demonstrated strong binding to CSF-1R and potent inhibitory activity, effectively blocking the intracellular CSF-1R pathway and its downstream signaling. acs.org
Another study explored 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, with compound 3c showing an IC₅₀ of 3.0 nM against CSF-1R. nih.gov However, this was 20-fold less potent than a reference pyrrolopyrimidine inhibitor, indicating the importance of the nitrogen at the 3-position of the pyrimidine (B1678525) ring for optimal activity. nih.gov Further modifications led to the identification of N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b) as a highly potent CSF-1R inhibitor with low-nanomolar enzymatic activity and favorable drug-like properties. mdpi.com
| Compound | Target | IC₅₀ | Reference |
| III-1 | CSF-1R | 49.41 nM | acs.org |
| 3c | CSF-1R | 3.0 nM | nih.gov |
| 12b | CSF-1R | Low-nanomolar | mdpi.com |
Cell Division Cycle 7 (Cdc7) Kinase Inhibition
Cell Division Cycle 7 (Cdc7) kinase is a key regulator of the initiation of DNA replication and has emerged as an attractive target for cancer therapy. nih.govacs.orgscilit.com The inhibition of Cdc7 can lead to cell death in tumor cells, making it a promising approach for cancer treatment. researchgate.net
Researchers have synthesized and evaluated a series of 1H-pyrrolo[2,3-b]pyridine derivatives as Cdc7 inhibitors. nih.govacs.org A notable example is the progression from (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (1) to [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42) , the latter being a potent, ATP-mimetic inhibitor of Cdc7 with an IC₅₀ value of 7 nM. nih.govacs.org Another potent inhibitor, [(S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoro-ethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one] (89S) , exhibited a Ki value of 0.5 nM and demonstrated in vivo tumor growth inhibition. researchgate.net
| Compound | Target | IC₅₀/Ki | Reference |
| 42 | Cdc7 Kinase | 7 nM (IC₅₀) | nih.govacs.org |
| 89S | Cdc7 Kinase | 0.5 nM (Ki) | researchgate.net |
Phosphodiesterase 4B (PDE4B) Inhibition
Phosphodiesterase 4B (PDE4B) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger in inflammatory pathways. guidetopharmacology.org Inhibition of PDE4B is a therapeutic target for inflammatory diseases. nih.gov
While the direct inhibition of PDE4B by this compound derivatives is not explicitly detailed, research on related heterocyclic structures provides insights. For example, pyridazino[4,5-b]indolizine analogues have been investigated as PDE4B inhibitors. nih.gov
A significant challenge in developing PDE4 inhibitors is achieving selectivity for the B-isozyme over the D-isozyme (PDE4D), as inhibition of PDE4D is associated with side effects like emesis. nih.gov Research on pyridazino[4,5-b]indolizine analogues has shown that it is possible to achieve selectivity. For instance, the unsubstituted analogue 15a of 1,2-dimethyl-1H-pyrrolo[2,3-d]pyridazine exhibited a remarkable 205-fold selectivity for PDE4B over PDE4D. nih.gov Similarly, the pyridazino[4,5-b]indolizine analogue 12a showed a 23-fold selectivity for PDE4B. nih.gov These findings underscore the potential to design selective PDE4B inhibitors by modifying the heterocyclic core and its substituents.
| Compound | Selectivity (PDE4B vs PDE4D) | Reference |
| 15a | 205-fold | nih.gov |
| 12a | 23-fold | nih.gov |
Inhibition of Macrophage Pro-inflammatory Cytokine Activity
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated the ability to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines in macrophages. Specifically, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent inhibitors of phosphodiesterase 4B (PDE4B), a key enzyme in the inflammatory cascade. nih.gov
Inhibition of PDE4B leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn downregulates the production of inflammatory mediators. Research has shown that these compounds are effective in cellular assays, where they inhibit the release of tumor necrosis factor-alpha (TNF-α), a major pro-inflammatory cytokine, from macrophages stimulated with bacterial components like lipopolysaccharide (LPS). nih.gov
One notable compound from this series, 11h , which features a 3,3-difluoroazetidine (B2684565) ring, exhibited significant inhibitory activity against TNF-α release. nih.gov This highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in the development of novel anti-inflammatory agents that target macrophage activity. The anti-inflammatory effects of some pyrrolopyridine derivatives are also attributed to their ability to inhibit cyclooxygenase-2 (COX-2). nih.gov
Table 1: Inhibition of PDE4B by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives
| Compound | PDE4B IC50 (µM) | PDE4D IC50 (µM) | TNF-α Inhibition |
|---|---|---|---|
| 11h | 0.14 | >0.8 | Significant |
| Rolipram (B1679513) | 0.12 | 0.2 | Significant |
Data sourced from a study on PDE4B inhibitors, showcasing the potency of compound 11h in comparison to the standard, Rolipram. nih.gov
SGK-1 Kinase Inhibition
Serum and glucocorticoid-regulated kinase 1 (SGK-1) is a serine/threonine kinase involved in various cellular processes, including cell proliferation and electrolyte balance. Aberrant SGK-1 activity has been implicated in the pathophysiology of several diseases, making it an attractive therapeutic target. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as inhibitors of SGK-1 kinase activity. These compounds are being explored for their potential in treating disorders associated with SGK-1-mediated pathways.
MPS1 Kinase Inhibition
Monopolar spindle 1 (MPS1) kinase is a critical component of the spindle assembly checkpoint, a crucial regulatory mechanism in cell division. Overexpression of MPS1 is observed in a wide array of human cancers, making it a key target for anticancer drug development. acs.org While research has identified potent and selective inhibitors of MPS1 based on the related 1H-pyrrolo[3,2-c]pyridine scaffold, information specifically linking this compound derivatives to MPS1 inhibition is less direct. nih.govacs.org However, the broader class of pyrrolopyrimidines has been reported to exhibit MPS1 kinase inhibitory activity. researchgate.net The structural similarity suggests that the 1H-pyrrolo[2,3-b]pyridine core could be a viable scaffold for designing MPS1 inhibitors.
Broader Biological Activity Spectrum
Beyond their specific kinase inhibitory roles, 1H-pyrrolo[2,3-b]pyridine derivatives exhibit a wide range of biological activities, underscoring their therapeutic versatility.
Anticancer and Antitumor Properties
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted cancer therapies, primarily due to its effectiveness as a kinase inhibitor. Various derivatives have shown potent activity against different cancer cell lines. nih.gov
One area of significant interest is the inhibition of Fibroblast Growth Factor Receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is a key driver in the development and progression of numerous tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. For instance, compound 4h from one such study demonstrated low nanomolar inhibitory activity against FGFR1 and FGFR2 and was effective in inhibiting the proliferation and inducing apoptosis of breast cancer cells in vitro.
Another important target is the c-Met proto-oncogene, a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as c-Met inhibitors, with some compounds showing strong inhibitory activity in both enzymatic and cellular assays.
Furthermore, derivatives of this scaffold have been identified as inhibitors of Cell Division Cycle 7 (Cdc7) kinase, another emerging target in oncology. nih.gov The development of potent and selective Cdc7 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core highlights the adaptability of this chemical structure in targeting various components of the cancer cell machinery.
Table 2: Anticancer Activity of a Representative 1H-Pyrrolo[2,3-b]pyridine Derivative (Compound 4h)
| Target Kinase | IC50 (nM) | Cell Line | Activity |
|---|---|---|---|
| FGFR1 | 7 | 4T1 (Breast Cancer) | Inhibition of proliferation, induction of apoptosis |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 |
Data from a study on FGFR inhibitors, illustrating the potent and selective nature of compound 4h.
Anticonvulsant Activity
While direct studies on the anticonvulsant properties of this compound are limited, research into structurally related fused pyrrole (B145914) systems suggests potential in this area. For example, pyrroloimidazopyridine and pyrrolopurine derivatives have been shown to possess anticonvulsant effects in animal models of seizures. nih.gov Additionally, compounds containing a thiazolo-pyrrolo-diazepine framework have demonstrated significant anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models in mice, with some derivatives showing greater potency than the reference drug diazepam. brieflands.com These findings suggest that the broader class of fused pyrrole heterocycles, which includes the 1H-pyrrolo[2,3-b]pyridine core, holds promise for the development of novel anticonvulsant agents.
Analgesic and Anti-inflammatory Effects
The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for its potential in managing pain and inflammation. A number of substituted pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov Six compounds in one study demonstrated significant anti-inflammatory effects comparable to diclofenac, a commonly used nonsteroidal anti-inflammatory drug (NSAID). nih.gov The anti-inflammatory action of these compounds is thought to be mediated, at least in part, through the inhibition of COX-2. nih.gov
While direct evidence for the analgesic properties of this compound derivatives is not extensively documented, studies on the isomeric 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have revealed potent analgesic activity in both hot-plate and writhing tests in mice, with some compounds showing efficacy superior to acetylsalicylic acid. nih.gov The pharmacological profile of these related compounds suggests that their mechanism of action may involve cyclooxygenase function, similar to NSAIDs. researchgate.net
Anti-MDR (Multi-Drug Resistance) Activity
Anti-hypertensive and Antipyretic Activities
While various nitrogen-containing heterocyclic compounds have been explored for their cardiovascular effects, there is a lack of specific research on the anti-hypertensive and antipyretic activities of this compound derivatives. One study on a related but different class of compounds, 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, reported antihypertensive activity in spontaneously hypertensive rats. bohrium.com For example, the compound 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine demonstrated a gradual and sustained lowering of blood pressure at oral doses of 10-50 mg/kg. bohrium.com However, this does not directly translate to the this compound scaffold. No information regarding the antipyretic activity of this compound derivatives was found in the surveyed literature.
Antimycobacterial Activity
The search for novel antimycobacterial agents is crucial to combat tuberculosis, especially with the rise of drug-resistant strains. The 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) scaffold has been a subject of interest in this area. Lead optimization of 1,4-azaindoles has been reported to yield compounds with excellent in vitro and in vivo antimycobacterial potency. acs.org These compounds act through the noncovalent inhibition of decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1), a key enzyme in mycobacterial cell wall synthesis. acs.org
Furthermore, a study on new sulfonamide and carbamate (B1207046) derivatives of 1H-pyrrolo[2,3-b]pyridine has been conducted to evaluate their biological activities, which may include antimycobacterial testing. While specific data for 3-amino derivatives was not detailed in the available abstract, this indicates a broader interest in the antimycobacterial potential of the 7-azaindole core.
| Compound Class | Target | Notable Activity | Reference |
| 1,4-Azaindoles | Decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1) | Excellent in vitro and in vivo antimycobacterial potency. | acs.org |
Anti-HIV-1 Activity
The development of novel anti-HIV-1 agents remains a critical area of research. While various pyrrolopyridine isomers have been investigated for their antiviral properties, specific data on the anti-HIV-1 activity of this compound derivatives is limited in the public domain.
Research on the related 1H-pyrrolo[3,4-c]pyridine scaffold has shown more promise in this area. For instance, a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates were synthesized and evaluated for their anti-HIV-1 activity. nih.gov Several of these compounds demonstrated moderate activity in inhibiting HIV-1 replication. nih.gov The most active among them, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, exhibited an EC50 of 1.65 µM. nih.gov These derivatives are believed to act as HIV-1 integrase inhibitors. nih.gov
| Compound | Scaffold | EC50 (µM) | Therapeutic Index (TI) | Reference |
| Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate | 1H-pyrrolo[3,4-c]pyridine | 1.65 | 7.98 | nih.gov |
Antimicrobial and Antifungal Activities
The 7-azaindole scaffold is a component of various compounds with demonstrated antimicrobial and antifungal properties. A review of pyridine-containing compounds highlighted the beneficial effect of fusing a pyrrole ring to the pyridine (B92270) core, which can intensify and broaden the spectrum of antimicrobial and antiviral activities. mdpi.com
One study reported the synthesis of novel 7-azaindole derivatives and their evaluation for antibacterial and cytotoxic activities. researchgate.net While the specific substitution pattern at the 3-position was not detailed in the abstract, the study indicated that 7-azaindole derivatives have shown significant antimicrobial action against both gram-positive and gram-negative bacteria. researchgate.net
| Compound Class | Activity | Reference |
| 7-Azaindole derivatives | Antibacterial activity against gram-positive and gram-negative bacteria. | researchgate.net |
| Pyrrolopyridine derivatives | Broadened spectrum of antimicrobial and antiviral activities. | mdpi.com |
Potassium-Competitive Acid Blocker (P-CAB) Activity
Potassium-competitive acid blockers (P-CABs) are a class of drugs that inhibit gastric acid secretion by reversibly binding to the H+/K+-ATPase. While the this compound scaffold itself has not been extensively reported for P-CAB activity, a related pyrrole derivative, TAK-438 (Vonoprazan), has been successfully developed as a potent P-CAB. nih.govnih.gov TAK-438 is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate. nih.gov
TAK-438 demonstrated potent inhibition of H+,K+-ATPase activity with an IC50 value of 0.019 µM at pH 6.5. nih.gov Its inhibitory action is K+-competitive and reversible. nih.gov In studies with rats, orally administered TAK-438 was shown to completely inhibit both basal and stimulated gastric acid secretion and had a more potent and longer-lasting effect than the proton pump inhibitor lansoprazole. nih.gov
| Compound | Chemical Name | IC50 (µM) at pH 6.5 | Mechanism of Action | Reference |
| TAK-438 (Vonoprazan) | 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate | 0.019 | Reversible K+-competitive inhibition of H+,K+-ATPase | nih.gov |
Preclinical Evaluation and Translational Research
In Vitro Pharmacological Characterization
The in vitro assessment of 1H-pyrrolo[2,3-b]pyridine derivatives has revealed their potential as potent and selective modulators of various key cellular targets, particularly protein kinases. These studies are crucial in elucidating the mechanism of action and therapeutic potential of these compounds.
Enzyme Inhibition Assays (IC50 determination)
Enzyme inhibition assays have been instrumental in quantifying the potency of 1H-pyrrolo[2,3-b]pyridine derivatives against their respective molecular targets. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of a compound required to inhibit the activity of a specific enzyme by 50%.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and immune disorders. For instance, a series of these derivatives were identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). rsc.orgnih.gov One notable compound, 4h , exhibited IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.orgnih.gov Another class of derivatives has shown potent inhibition of Maternal Embryonic Leucine Zipper Kinase (MELK), with compound 16h displaying an IC50 of 32 nM. nih.gov
Furthermore, research into immunomodulatory agents has led to the development of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as inhibitors of Janus Kinase 3 (JAK3). jst.go.jpnih.govresearchgate.net Compound 14c from this series was identified as a potent and moderately selective JAK3 inhibitor. jst.go.jpnih.govresearchgate.net In the realm of triple-negative breast cancer, derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide with phenyl sulfonamide groups have been synthesized as potent inhibitors of Ribosome S6 Protein Kinase 2 (RSK2), with some compounds showing IC50 values as low as 1.7 nM. nih.gov Additionally, certain derivatives have been evaluated as inhibitors of c-Met kinase, with compound 9 showing a strong IC50 of 22.8 nM. nih.gov Research has also explored these derivatives as inhibitors of Fms-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia. nih.gov
Table 1: Enzyme Inhibition Data for 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 4h | FGFR1 | 7 | rsc.orgnih.gov |
| FGFR2 | 9 | rsc.orgnih.gov | |
| FGFR3 | 25 | rsc.orgnih.gov | |
| FGFR4 | 712 | rsc.orgnih.gov | |
| 16h | MELK | 32 | nih.gov |
| B1 | RSK2 | 1.7 | nih.gov |
| 9 | c-Met | 22.8 | nih.gov |
| CM5 | FLT3 | N/A (57.72% inhibition at 1 µM) | nih.gov |
| FLT3-ITD | N/A (53.77% inhibition at 1 µM) | nih.gov | |
| 22 | CDK8 | 48.6 | acs.org |
| A series of compounds | TNIK | pIC50 varied from 7.37 to 9.92 | imist.maimist.ma |
Cell-Based Assays for Proliferation, Apoptosis, Migration, and Invasion
The anti-cancer potential of 1H-pyrrolo[2,3-b]pyridine derivatives has been further investigated through a variety of cell-based assays. These assays provide insights into the cellular consequences of enzyme inhibition, including effects on cell growth, survival, and motility.
One derivative, 4h , which demonstrated potent FGFR inhibition, was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. rsc.orgnih.gov This compound also significantly hampered the migration and invasion of these cells. rsc.orgnih.gov Similarly, compound 16h , a MELK inhibitor, exhibited excellent anti-proliferative effects on A549, MDA-MB-231, and MCF-7 cancer cell lines, with IC50 values ranging from 0.109 µM to 0.245 µM. nih.gov Flow cytometry analysis revealed that 16h promoted apoptosis in A549 cells in a dose-dependent manner and caused cell cycle arrest in the G0/G1 phase. nih.gov Furthermore, this compound effectively suppressed the migration of A549 cells. nih.gov
In the context of acute myeloid leukemia, compound CM5 demonstrated potent inhibition of FLT3-dependent human AML cell lines MOLM-13 and MV4-11, with IC50 values of 0.75 µM and 0.64 µM, respectively. nih.gov Mechanistic studies showed that CM5 effectively induces apoptosis by arresting the cell cycle in the G0/G1 phase. nih.gov Another derivative, compound B1 , an RSK2 inhibitor, showed the strongest anti-proliferation activity against MDA-MB-468 cells with an IC50 of 0.13 µM. nih.gov
Cellular Immunomodulating Effects
Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been specifically designed and evaluated for their ability to modulate the immune system. jst.go.jpnih.gov These compounds hold promise for the treatment of autoimmune diseases and organ transplant rejection. nih.govnih.gov
A series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as novel immunomodulators that target JAK3. nih.govnih.gov Compound 31 from this series exhibited a potent immunomodulating effect on IL-2-stimulated T cell proliferation in cellular assays. nih.gov Similarly, compound 14c was also shown to have an immunomodulating effect on interleukin-2-stimulated T cell proliferation. jst.go.jpnih.govresearchgate.net The inhibition of JAK3 by these compounds is a key mechanism underlying their immunomodulatory properties, as JAKs are crucial for signaling pathways that regulate inflammatory and immune responses. nih.govnih.gov
Selectivity Profiling Against Other Kinases and Receptors
A critical aspect of preclinical drug development is to assess the selectivity of a compound for its intended target over other related proteins, such as other kinases. High selectivity can lead to a better safety profile by minimizing off-target effects.
The FGFR inhibitor 4h was profiled for its selectivity against the four isoforms of the FGFR family, showing high potency against FGFR1, 2, and 3, but significantly less activity against FGFR4. rsc.orgnih.gov In the development of JAK3 inhibitors, compound 14c was identified as a moderately selective inhibitor. jst.go.jpresearchgate.net The optimization of another series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives led to compound 31 , which not only had potent JAK3 inhibitory activity but also weak inhibitory activity against the hERG channel, an important consideration for cardiac safety. nih.gov
The MELK inhibitor 16h was noted to be a multi-target kinase inhibitor, suggesting it may exert its effects through more than one pathway. nih.gov In contrast, a derivative targeting c-Met, compound 9 , displayed strong c-Met kinase inhibition with only moderate inhibition of ALK kinase. nih.gov
In Vivo Efficacy Studies
Following promising in vitro results, select 1H-pyrrolo[2,3-b]pyridine derivatives have been advanced to in vivo studies to evaluate their efficacy in animal models of disease. These studies are a crucial step in translating laboratory findings into potential clinical applications.
Animal Models for Disease Treatment
In the area of oncology, derivatives of 1H-pyrrolo[2,3-b]pyridine have been tested in xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.gov Compounds B1 , B2 , and B3 , which are potent RSK2 inhibitors, were evaluated in an MDA-MB-468 xenograft model and demonstrated tumor growth inhibition of up to 54.6%. nih.gov Furthermore, a potent type II CDK8 inhibitor, compound 22 , was found to significantly inhibit tumor growth in colorectal cancer xenografts in vivo. acs.org The use of patient-derived xenograft (PDX) models, which are considered more representative of patient tumors, is an important approach in preclinical oncology research. youtube.com
In the context of immunomodulation, the JAK3 inhibitor 31 was shown to prolong graft survival in a rat heterotopic cardiac transplant model, highlighting its potential for preventing transplant rejection. nih.gov
Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships
The successful development of therapeutic agents from the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold hinges on a thorough understanding of the relationship between their pharmacokinetic (PK) properties—how the body affects the drug—and their pharmacodynamic (PD) effects—how the drug affects the body. Research into derivatives of this scaffold has focused on optimizing this relationship to achieve desired therapeutic outcomes while minimizing potential toxicities.
Key to this endeavor is establishing a clear link between the concentration of a compound in the body over time and its engagement with its biological target, leading to a measurable physiological response. For instance, in the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors for hematological malignancies, the goal was to discover a potent and selective inhibitor with a short half-life suitable for intravenous administration. This approach aimed for a transient, yet profound, inhibition of CDK9. Optimization efforts focusing on physicochemical and pharmacokinetic properties led to azaindole compounds 38 and 39 , which demonstrated not only high potency and selectivity for CDK9 but also short half-lives in rodent models, fulfilling the desired PK/PD profile for transient target engagement. nih.gov
Similarly, in the pursuit of phosphodiesterase 4B (PDE4B) inhibitors for central nervous system (CNS) diseases, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were evaluated. The lead compound, 11h , emerged as a PDE4B-preferring inhibitor with an acceptable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile. nih.gov Its pharmacodynamic effect was demonstrated by its significant inhibition of TNF-α release from macrophages, a key inflammatory cytokine. This compound's cellular activity was found to be equipotent to the established PDE4 inhibitor, rolipram (B1679513), indicating a favorable translation of in vitro potency to cellular effect. nih.gov
The development of Orai channel inhibitors for asthma provides another example. A series of 7-azaindole (B17877) derivatives were synthesized, and compound 14d was identified as having the most promising pharmacokinetic properties. nih.gov This favorable PK profile was directly linked to its in vivo efficacy, as it showed a significant reduction in the number of eosinophils in the bronchoalveolar lavage fluid (BALF) in a preclinical model of allergen-induced asthma. nih.gov
The table below summarizes the pharmacokinetic and pharmacodynamic findings for selected 1H-pyrrolo[2,3-b]pyridine derivatives.
| Compound/Series | Target | Key Pharmacokinetic (PK) Properties | Key Pharmacodynamic (PD) Effects | Source |
|---|---|---|---|---|
| Azaindoles 38 and 39 | CDK9 | Short half-lives in rodents, suitable for IV administration. | Highly potent and selective inhibition of CDK9, enabling transient target engagement. | nih.gov |
| Compound 11h (1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative) | PDE4B | Acceptable in vitro ADME profile. | Potent inhibition of TNF-α release from macrophages, equipotent to rolipram in cellular assays. | nih.gov |
| Compound 14d (7-azaindole derivative) | Orai channel | Displayed the best pharmacokinetic properties within its series. | Demonstrated in vivo efficacy in a preclinical asthma model (inhibition of eosinophils in BALF). | nih.gov |
| Compound 12b | CSF1R | Favorable ADME properties. | Low-nanomolar enzymatic activity and cellular efficacy. | mdpi.com |
Challenges and Future Directions in Drug Discovery from 1H-Pyrrolo[2,3-b]pyridin-3-amine Scaffold
Despite the promising therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold, several challenges remain in the journey from discovery to clinical application. Concurrently, these challenges fuel innovative research and define future directions for medicinal chemists.
Challenges:
Synthetic Complexity: The synthesis of substituted 7-azaindoles can be challenging. For example, during the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, the final trimethylsilylethoxymethyl (SEM) deprotection step proved difficult, leading to the formation of various side products, including an unexpected tricyclic eight-membered 7-azaindole. nih.gov Such synthetic hurdles can impede the rapid generation and optimization of compound libraries.
Physicochemical Properties: A significant challenge for certain classes of 7-azaindole derivatives is managing their physicochemical properties, particularly lipophilicity. In the development of Orai channel inhibitors, high lipophilicity was identified as a major obstacle for the compound class, potentially impacting solubility, metabolism, and off-target effects. nih.gov
Selectivity and Off-Target Effects: As with many kinase inhibitors that mimic the ATP-binding site, achieving high selectivity can be difficult. The 7-azaindole scaffold's ability to form hydrogen bonds, while beneficial for target affinity, can also lead to interactions with other kinases or proteins, resulting in off-target effects. researchgate.netpharmablock.com
Drug Resistance: For indications like cancer and infectious diseases, the emergence of drug resistance is a primary concern. For instance, in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, while lead compounds showed activity against some clinically relevant mutants, further optimization is needed to combat a broader range of resistant strains. nih.gov
Future Directions:
Advanced Synthetic Methodologies: A promising area of research is the development of more sophisticated and efficient synthetic methods for modifying the 7-azaindole core. nih.gov Innovations in cross-coupling reactions and protecting group strategies will be crucial for accessing novel chemical space and fine-tuning the properties of drug candidates. nih.gov
Targeting Drug Resistance: A key future direction is the rational design of inhibitors that are less susceptible to resistance mutations. For HIV-1 inhibitors, this involves expanding computational models like free energy perturbation (FEP) to include relevant mutant enzymes and different viral strains to guide the optimization process. nih.gov
Exploration of Alternative Mechanisms: When compounds exhibit potent biological activity without directly affecting the primary target's enzymatic function, it suggests alternative mechanisms may be at play. Investigating these alternative targets, as noted for some 7-azaindole anti-HIV compounds, could open up new therapeutic avenues. nih.gov
Scaffold Optimization and Diversification: There is significant scope for continued optimization of the 1H-pyrrolo[2,3-b]pyridine scaffold. This includes further exploration of structure-activity relationships (SAR) at various positions on the ring system to enhance potency and selectivity. nih.govrsc.org For example, studies on Cdc7 inhibitors revealed that the absence of a substitution on the pyrrole (B145914) nitrogen was critical for enhanced activity, providing a key insight for future design. mdpi.com Ongoing work on PDE4B inhibitors aims for further optimization and in vivo testing, highlighting the continuous evolution of this scaffold. nih.gov
Transient Target Engagement: The concept of designing drugs with specific pharmacokinetic profiles to allow for transient, rather than continuous, target engagement is gaining traction. This strategy, successfully applied to CDK9 inhibitors, could be a valuable approach for other targets where sustained inhibition might lead to toxicity. nih.gov
Q & A
Q. Table 1: IC₅₀ Values of Select Derivatives
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
| Lead* | 10 | 12 | 30 |
| Reference: |
Advanced: How to resolve contradictions in NMR data during characterization?
Methodological Answer:
Contradictions often arise from:
- Tautomerism : Prototropic shifts in the pyrrolopyridine core can split signals. Use DMSO-d₆ to stabilize NH protons .
- Impurities : Flash column chromatography (e.g., CH₂Cl₂:MeOH gradients) removes byproducts. For example, purification of 8a required a gradient from 98:2 to 90:10 CH₂Cl₂:MeOH .
- Dynamic Effects : Variable-temperature NMR resolves overlapping peaks (e.g., heating to 60°C simplifies aromatic regions).
Basic: What safety precautions are needed when handling this compound derivatives?
Methodological Answer:
- Ventilation : Avoid vapor inhalation; use fume hoods for reactions involving volatile reagents (e.g., MeI, HNO₃) .
- Protective Equipment : Nitrile gloves and goggles to prevent skin/eye contact.
- Storage : Keep derivatives at room temperature in airtight containers; some nitro intermediates are light-sensitive .
Advanced: How to design derivatives for improved pharmacokinetic properties?
Methodological Answer:
- Lipophilicity Modulation : Introduce polar groups (e.g., -OH, -COOCH₃) to reduce logP. Methyl ester derivatives (e.g., methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate) improve solubility .
- Metabolic Stability : Fluorine substitution at the 6-position reduces CYP450-mediated oxidation .
- Bioisosteres : Replace labile amides with triazoles (e.g., [1,2,4]triazolo[4,3-a]pyridines) to enhance plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
